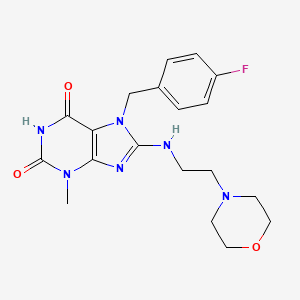
5-氯-1-异丙基-4-硝基-1H-吡唑
描述
5-chloro-1-isopropyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C6H8ClN3O2 and its molecular weight is 189.6. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-isopropyl-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-isopropyl-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和反应
- 5-氯-4-硝基-1H-吡唑与DMSO和碳酸钾中的各种酯反应,产生5-[烷氧羰基(乙酰基、氰基或芳基磺酰基)-甲基]-取代的4-硝基吡唑,这些产物有望用于制备其他官能化吡唑衍生物和双环系列(Savosik et al., 2006)。
- 通过过渡金属催化芳基化4-硝基-1H-吡唑,开发了一种分歧和区域选择性方法,为药理学相关的吡唑骨架的官能化提供了便利工具(Iaroshenko et al., 2014)。
新衍生物的合成
- 已合成了3,5-二(异丙基)吡唑及其衍生物的新型三聚Ag(I)加合物,通过X射线晶体学、核磁共振和红外光谱方法进行了表征。这些包括5-氯-1-异丙基-4-硝基-1H-吡唑的衍生物(Dias & Diyabalanage, 2006)。
生化效应
- 研究了一种吡唑衍生的植物生长调节剂5-氯-3-甲基-4-硝基-1H-吡唑(CMNP)在拟南芥中的影响,展示了其对与压力相关的基因的影响,包括与缺氧、衰老和解毒有关的基因(Alférez等,2007)。
抗菌和药理潜力
- 含有氯和硝基取代基的噻唑基吡唑和异噁唑,如5-氯-1-异丙基-4-硝基-1H-吡唑,显示出对金黄色葡萄球菌的抗菌活性和对黑曲霉的抗真菌活性(Basha et al., 2015)。
属性
IUPAC Name |
5-chloro-4-nitro-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTAAAPXEKNZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)
![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359605.png)


![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2359613.png)


![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359617.png)
![7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2359618.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2359619.png)
![3-fluoro-5-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2359623.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2359626.png)
